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molecular formula C17H24O3 B8458151 3,5-Di-tert-butyl-4-hydroxyphenyl prop-2-enoate CAS No. 24732-14-7

3,5-Di-tert-butyl-4-hydroxyphenyl prop-2-enoate

Cat. No. B8458151
M. Wt: 276.4 g/mol
InChI Key: IZVBGOOXSCJZGN-UHFFFAOYSA-N
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Patent
US03953402

Procedure details

3,5-di tert.butyl-4-hydroxyphenyl acrylate was prepared by stirring a mixture of 22 grams of 2,6-di tert.butyl hydroquinone, 25.2 grams of trifluoroacetic acid anhydride, and 9.4 grams of acrylic acid for 4 hours at room temperature. The product was precipitated by adding 100 milliliters of water to the reaction mixture and was then filtered off and dried. After recrystallizing twice from hexane, there was obtained 13.3 grams of product of melting point 100° C. to 102° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[C:8]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].FC(F)(F)C(OC(=O)C(F)(F)F)=O.[C:30](O)(=[O:33])[CH:31]=[CH2:32]>>[C:30]([O:12][C:10]1[CH:11]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]([OH:7])=[C:8]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:9]=1)(=[O:33])[CH:31]=[CH2:32]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C(=CC(=C1)O)C(C)(C)C
Name
Quantity
25.2 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was precipitated
ADDITION
Type
ADDITION
Details
by adding 100 milliliters of water to the reaction mixture
FILTRATION
Type
FILTRATION
Details
was then filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallizing twice from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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